2-Chlor-5-methyl-pyridin-3-sulfonylchlorid

Übersicht

Beschreibung

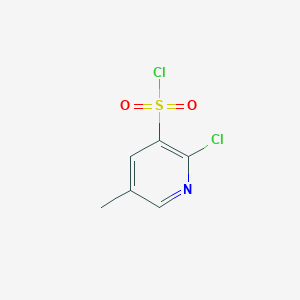

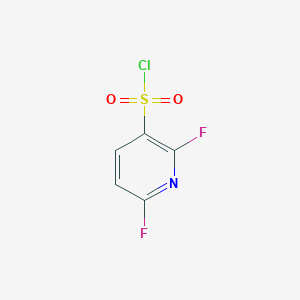

2-Chloro-5-methyl-pyridine-3-sulfonyl chloride is a heterocyclic building block used for chemical synthesis . It is also an intermediate in the synthesis of 6-Aminopyridine-3-sulfonamide, which can be used as anticoccidial agents .

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chloride involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in an amount of less than 1 molar equivalent relative to the amount of pyridine-3-sulfonic acid in multiple divided portions . The reaction solution is then subjected to distillation under reduced pressure to purify pyridine-3-sulfonyl chloride .Molecular Structure Analysis

The molecular formula of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride is C6H5Cl2NO2S . Its molecular weight is 226.08 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride include a refractive index of 1.556 and a density of 1.460 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

2-Chlor-5-methyl-pyridin-3-sulfonylchlorid: wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine reaktive Sulfonylchloridgruppe ist besonders nützlich für die Einführung von Sulfonamid-Funktionalitäten, die in vielen Arzneistoffmolekülen weit verbreitet sind . So kann es zur Herstellung von Pyridin-basierten Strukturen verwendet werden, die in entzündungshemmenden und fiebersenkenden Medikamenten häufig vorkommen.

Landwirtschaftliche Chemikalien

Im Bereich der Landwirtschaft dient diese Verbindung als Schlüsselzwischenprodukt bei der Herstellung von Pestiziden. Die Chlor- und Sulfonyl-Funktionsgruppen bieten Reaktivitätspunkte, die genutzt werden können, um Verbindungen mit spezifischen Aktivitäten gegen Schädlinge zu synthetisieren .

Chemische Synthese

This compound: ist ein vielseitiger Baustein in der organischen Chemie und ermöglicht eine Vielzahl von chemischen Transformationen. Es ist besonders wertvoll in Kreuzkupplungsreaktionen, die bei der Konstruktion komplexer organischer Moleküle eine zentrale Rolle spielen .

Industrielle Anwendungen

Diese Chemikalie spielt eine wichtige Rolle bei der Herstellung von Spezialchemikalien, die in verschiedenen Industrien eingesetzt werden. Ihre Derivate werden bei der Herstellung von Materialien für Elektronik, Lösungsmitteln und anderen Industriechemikalien eingesetzt .

Umweltforschung

Die Umweltauswirkungen von This compound und seinen Derivaten sind ein aktives Forschungsgebiet. Studien konzentrieren sich darauf, seine Abbauprodukte und deren Auswirkungen auf Ökosysteme zu verstehen und sicherzustellen, dass seine Verwendung den Umweltstandards entspricht .

Analytische Chemie

In der analytischen Chemie kann This compound verwendet werden, um andere Verbindungen zu modifizieren, wodurch ihre Nachweisbarkeit verbessert oder ihre chromatographischen Eigenschaften verändert werden. Dies ist besonders nützlich für den empfindlichen Nachweis von Biomarkern und Schadstoffen .

Safety and Hazards

Wirkmechanismus

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

2-Chloro-5-methyl-pyridine-3-sulfonyl chloride is a reactive compound that can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, the compound can react with organoboron reagents under mild and functional group tolerant conditions .

Result of Action

The molecular and cellular effects of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride are largely dependent on its chemical interactions. As a reactive compound, it can form various derivatives that may have distinct biological activities .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride can be influenced by various environmental factors. These may include the presence of other reactive species, pH, temperature, and solvent conditions .

Biochemische Analyse

Biochemical Properties

2-Chloro-5-methyl-pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of pyridine derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of sulfonamides, which are important in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity.

Cellular Effects

The effects of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can inhibit the proliferation of certain cancer cell lines, such as negative breast cancer cells . This inhibition is likely due to its impact on key signaling pathways that regulate cell growth and division.

Molecular Mechanism

At the molecular level, 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and transcription . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. It is known to be stable under inert atmosphere and at low temperatures (2-8°C) . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving cancer cells .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biological effects. For example, high doses have been associated with toxic or adverse effects, such as liver toxicity and immunosuppression . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective.

Metabolic Pathways

2-Chloro-5-methyl-pyridine-3-sulfonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels within cells . For instance, it has been shown to inhibit enzymes involved in the metabolism of pyridine derivatives, leading to the accumulation of specific metabolites.

Transport and Distribution

The transport and distribution of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects.

Subcellular Localization

The subcellular localization of 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can affect metabolic enzymes.

Eigenschaften

IUPAC Name |

2-chloro-5-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVCMKNJSMDRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250512 | |

| Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1208081-98-4 | |

| Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-methylpropyl)-1H-imidazol-4-yl]methanol](/img/structure/B1465839.png)

![2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B1465841.png)

![2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline](/img/structure/B1465844.png)

![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)

![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)